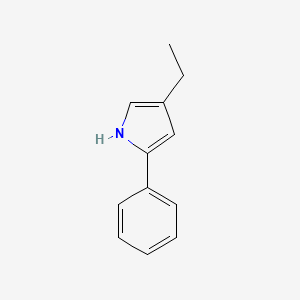

4-ethyl-2-phenyl-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

4-ethyl-2-phenyl-1H-pyrrole |

InChI |

InChI=1S/C12H13N/c1-2-10-8-12(13-9-10)11-6-4-3-5-7-11/h3-9,13H,2H2,1H3 |

InChI Key |

QITIEFRKZIHOCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC(=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for 4 Ethyl 2 Phenyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 4-ethyl-2-phenyl-1H-pyrrole, ¹H and ¹³C NMR, along with multi-dimensional techniques, are employed for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the pyrrole (B145914) ring, the phenyl ring, and the ethyl group.

The protons on the pyrrole ring are anticipated to appear in the aromatic region of the spectrum, typically between 6.0 and 7.0 ppm. The phenyl group protons will also resonate in the aromatic region, generally between 7.0 and 8.0 ppm. The ethyl group protons will be found in the aliphatic region, with the methylene (B1212753) protons appearing as a quartet and the methyl protons as a triplet. The broad singlet for the N-H proton of the pyrrole ring is expected to appear at a lower field, typically above 8.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | > 8.0 | Broad Singlet | - |

| Phenyl-H (ortho) | 7.5 - 7.7 | Multiplet | - |

| Phenyl-H (meta, para) | 7.2 - 7.4 | Multiplet | - |

| Pyrrole-H3 | ~6.5 | Triplet | ~2-3 |

| Pyrrole-H5 | ~6.8 | Triplet | ~2-3 |

| Ethyl-CH₂ | ~2.5 | Quartet | ~7.5 |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

The carbon atoms of the phenyl and pyrrole rings are expected to resonate in the downfield region (100-150 ppm) due to their sp² hybridization. The carbons of the ethyl group will appear in the upfield region (0-40 ppm). The presence of the electron-donating ethyl group and the aromatic phenyl group will influence the chemical shifts of the pyrrole ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl-C (ipso) | 130 - 135 |

| Phenyl-C (ortho, meta, para) | 125 - 130 |

| Pyrrole-C2 | 130 - 135 |

| Pyrrole-C3 | 105 - 110 |

| Pyrrole-C4 | 118 - 122 |

| Pyrrole-C5 | 115 - 120 |

| Ethyl-CH₂ | 20 - 25 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, and between adjacent protons on the pyrrole and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon of the ethyl, phenyl, and pyrrole moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the different fragments of the molecule, for instance, showing a correlation between the ethyl group protons and the C4 of the pyrrole ring, and between the ortho-protons of the phenyl ring and the C2 of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, even if they are not directly bonded. NOESY can help to determine the spatial arrangement of the substituents, for example, by showing through-space interactions between the ortho-protons of the phenyl group and the H3 proton of the pyrrole ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. The molecular formula of this compound is C₁₂H₁₃N. HRMS can confirm this by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Mass (m/z) |

|---|

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and confirm its structure. The fragmentation of this compound is expected to proceed through several characteristic pathways.

A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation, followed by the loss of an ethylene (B1197577) molecule (C₂H₄). The phenyl-pyrrole bond could also cleave, leading to fragments corresponding to the phenyl and ethyl-pyrrole moieties. The study of fragmentation patterns of various 2-substituted pyrrole derivatives has shown that the substituents significantly influence the fragmentation pathways chemsynthesis.com.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Possible Fragment Ion | Loss from Molecular Ion |

|---|---|---|

| 171 | [C₁₂H₁₃N]⁺ | Molecular Ion |

| 156 | [C₁₁H₁₀N]⁺ | •CH₃ |

| 143 | [C₁₀H₉N]⁺ | •C₂H₅ |

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each vibration corresponds to a specific frequency, offering a unique fingerprint of the compound's structure.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of the pyrrole ring, the phenyl substituent, and the ethyl group.

The key vibrational modes include:

N-H Stretch: The pyrrole N-H bond typically exhibits a stretching vibration in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations from the phenyl and pyrrole rings are generally observed above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl group appear in the 2850-2975 cm⁻¹ range.

C=C Stretch: The stretching vibrations of the C=C bonds within the aromatic phenyl and heterocyclic pyrrole rings typically occur in the 1450-1610 cm⁻¹ region. nih.gov These bands can be complex due to the conjugated nature of the system.

C-N Stretch: The C-N stretching vibrations of the pyrrole ring are found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl ring are prominent in the 690-900 cm⁻¹ range and can provide information about the substitution pattern.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Pyrrole N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3150 |

| Aliphatic C-H | Stretch | 2850 - 2975 |

| Aromatic C=C | Stretch | 1450 - 1610 |

| Pyrrole Ring | Stretch (C=C, C-N) | ~1350 - 1550 |

| C-H | Out-of-plane bend | 690 - 900 |

Raman spectroscopy serves as a valuable complement to FTIR. While FTIR measures absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in polarizability, such as the C=C stretching in the phenyl and pyrrole rings, often produce strong signals in Raman spectra. For instance, characteristic Raman peaks for the pyrrole ring include C–C, C–N, and C=C stretching vibrations, which can be observed around 1320 cm⁻¹, 1390 cm⁻¹, and 1579 cm⁻¹, respectively, in related pyrrole compounds. researchgate.net This technique is particularly useful for analyzing the skeletal vibrations of the conjugated ring system.

Electronic Absorption and Emission Spectroscopy

This class of techniques investigates the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible light, providing information on conjugation and photophysical behavior.

UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. uzh.ch For molecules with conjugated π systems like this compound, the most significant electronic transitions are π → π* transitions. libretexts.orglibretexts.org

The conjugation pathway in this molecule extends across the phenyl ring and the pyrrole ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing the molecule to absorb light at longer wavelengths compared to its non-conjugated counterparts. libretexts.org The UV-Vis spectrum would be expected to show strong absorption bands characteristic of these π → π* transitions, likely in the 200-400 nm range. The precise wavelength of maximum absorbance (λmax) is sensitive to the solvent and the specific electronic structure.

Table 2: Common Electronic Transitions in Organic Molecules

| Transition | Description | Typical Wavelength |

|---|---|---|

| σ → σ* | Excitation of an electron in a sigma bonding orbital to an antibonding sigma orbital. | < 200 nm |

| n → σ* | Excitation of an electron from a non-bonding orbital to an antibonding sigma orbital. | 150 - 250 nm |

| π → π* | Excitation of an electron in a pi bonding orbital to an antibonding pi orbital. libretexts.org | 200 - 700 nm |

| n → π* | Excitation of an electron from a non-bonding orbital to an antibonding pi orbital. | 300 - 700 nm |

While this compound itself may have modest fluorescence, its derivatives are often designed to possess specific photophysical properties. Aryl-substituted pyrroles can exhibit intense fluorescence. nih.gov Studies on related pyrrole derivatives, such as diketopyrrolopyrroles (DPP), show that their photophysical properties, including fluorescence quantum yield (the efficiency of converting absorbed light into emitted light) and fluorescence lifetime (the average time the molecule stays in its excited state), are highly tunable. mdpi.com For example, introducing different aryl groups or other substituents can shift the emission wavelength and alter the quantum yield. mdpi.com Some pyrrole derivatives have been developed as aggregation-induced emission (AIE) materials, which are non-emissive in solution but become highly fluorescent in an aggregated state. nih.govresearchgate.net

X-ray Crystallography for Absolute Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can obtain detailed information on bond lengths, bond angles, and torsional angles.

For pyrrole derivatives, crystallographic studies reveal key structural features:

Ring Planarity: The analysis confirms the degree of planarity of the pyrrole and phenyl rings.

Inter-ring Orientation: It determines the dihedral angle between the planes of the pyrrole and phenyl rings, which is crucial for understanding the extent of electronic conjugation. nih.gov

Molecular Packing: The technique elucidates how molecules are arranged in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., N-H···π) and π–π stacking interactions, which govern the material's bulk properties. nih.gov

Data from a crystallographic analysis of a related pyrrole derivative illustrates the type of information obtained.

Table 3: Representative Crystallographic Data for a Substituted Pyrrole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.805 |

| b (Å) | 20.984 |

| c (Å) | 7.034 |

| β (°) | 93.386 |

| Volume (ų) | 1592.0 |

| Z (molecules/unit cell) | 4 |

(Data based on a representative structure, ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate researchgate.net)

Computational Chemistry and Theoretical Investigations of 4 Ethyl 2 Phenyl 1h Pyrrole

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, providing a powerful lens through which the behavior of molecules can be understood and predicted. For 4-ethyl-2-phenyl-1H-pyrrole, these calculations are instrumental in elucidating its fundamental properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands out as a versatile and accurate computational method for investigating the electronic structure of many-body systems, such as organic molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of computational efficiency and accuracy. Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly used to model the properties of pyrrole (B145914) derivatives. researchgate.netmasjaps.com

For this compound, key findings from geometry optimization would include the planarity of the pyrrole ring and the relative orientations of the phenyl and ethyl substituent groups. The dihedral angle between the pyrrole and phenyl rings is a particularly important parameter, influencing the degree of π-conjugation across the molecule, which in turn affects its electronic properties. nih.gov DFT calculations provide precise values for these parameters, offering a detailed picture of the molecule's ground-state structure. scispace.com

| Structural Parameter | Description | Typical Calculated Value Range (Illustrative) |

|---|---|---|

| C-C (Pyrrole Ring) | Bond lengths within the pyrrole aromatic ring. | 1.37 - 1.42 Å |

| C-N (Pyrrole Ring) | Bond lengths between carbon and nitrogen in the ring. | 1.34 - 1.38 Å |

| C-C (Phenyl Ring) | Aromatic bond lengths in the phenyl substituent. | ~1.39 Å |

| C-C (Pyrrole-Phenyl Link) | The single bond connecting the two ring systems. | ~1.48 Å |

| ∠(C-N-C) (Pyrrole) | The bond angle at the nitrogen atom in the ring. | ~108° - 110° |

| Dihedral (Pyrrole-Phenyl) | The torsion angle between the planes of the two rings. | 20° - 40° |

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they predict the molecule's infrared (IR) and Raman spectra. masjaps.com

The theoretical vibrational spectrum provides a set of frequencies and intensities corresponding to the molecule's fundamental vibrational modes, such as the stretching of the N-H bond, aromatic C-H stretches of the phenyl ring, and various ring deformation modes. researchgate.netnih.gov By comparing the calculated spectrum with experimental data obtained from FT-IR and FT-Raman spectroscopy, the accuracy of the computational model can be validated. nih.gov Often, a scaling factor is applied to the calculated frequencies to account for systematic errors in the theoretical method and to improve the correlation with experimental results.

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) (Illustrative) |

|---|---|---|

| N-H Stretch | Stretching of the nitrogen-hydrogen bond in the pyrrole ring. | 3400 - 3500 |

| Aromatic C-H Stretch | Stretching of carbon-hydrogen bonds on the phenyl ring. | 3000 - 3100 |

| Aliphatic C-H Stretch | Stretching of C-H bonds in the ethyl group. | 2850 - 2980 |

| C=C Ring Stretch | Stretching of carbon-carbon double bonds in the aromatic rings. | 1500 - 1600 |

| C-N Ring Stretch | Stretching of carbon-nitrogen bonds within the pyrrole ring. | 1300 - 1400 |

| C-H Out-of-Plane Bend | Bending of aromatic C-H bonds out of the ring plane. | 700 - 900 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO would likely be distributed across the conjugated π-system of the phenyl and pyrrole rings. researchgate.net

| Parameter | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -5.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO (ELUMO - EHOMO). | 4.5 eV |

By analyzing changes in electron density as an electron is added or removed, Fukui functions can pinpoint the most likely sites for:

Nucleophilic attack (where an electron-rich species will attack), identified by the f+ function.

Electrophilic attack (where an electron-poor species will attack), identified by the f- function. scielo.org.mxnih.gov

For this compound, these calculations would likely indicate that the carbon atoms of the pyrrole ring are the primary sites for electrophilic attack, while the regions around the nitrogen and the phenyl ring could be susceptible to nucleophilic interactions depending on the specific reaction conditions. Another useful descriptor, the Molecular Electrostatic Potential (MEP) map, visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further clarifying potential sites for interaction.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

To investigate the properties of this compound in its excited states, such as how it absorbs light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mendeley.com TD-DFT calculations can predict the molecule's electronic absorption spectrum (UV-Visible spectrum).

The output of a TD-DFT calculation includes the excitation energies (which correspond to absorption wavelengths, λ), the oscillator strengths (f), which relate to the intensity of the absorption, and the nature of the electronic transitions (e.g., π → π). mdpi.comresearchgate.net For a conjugated system like this compound, the primary absorptions in the UV-Vis region are expected to be π → π transitions, involving the promotion of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO). dntb.gov.ua

| Transition | Calculated Wavelength (λ) (nm) (Illustrative) | Oscillator Strength (f) (Illustrative) | Major Orbital Contribution (Illustrative) |

|---|---|---|---|

| S₀ → S₁ | 280 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 255 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | 230 | 0.20 | HOMO → LUMO+1 |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation Effects

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer interactions, and the delocalization of electron density. materialsciencejournal.orgwikipedia.orgjuniperpublishers.com It translates the complex, delocalized molecular orbitals (MOs) into localized, intuitive Lewis-like structures, consisting of one-center (lone pairs) and two-center (bonds) orbitals. juniperpublishers.com Deviations from this idealized Lewis structure reveal delocalization effects, which can be quantified using second-order perturbation theory. materialsciencejournal.org

For this compound, NBO analysis would reveal significant electron delocalization within the pyrrole and phenyl rings. The key interactions would involve the transfer of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors).

Key hyperconjugative and conjugative interactions anticipated for this compound include:

π → π Interactions:* Significant delocalization would occur from the π orbitals of the C=C bonds within the pyrrole ring to the corresponding antibonding π* orbitals. Similar interactions would characterize the phenyl ring. A crucial interaction would be the π(pyrrole) → π(phenyl) and π(phenyl) → π(pyrrole) delocalization, quantifying the electronic conjugation between the two ring systems.

n → π Interactions:* The lone pair (n) on the nitrogen atom of the pyrrole ring is a strong electron donor. NBO analysis would show a substantial donation of this lone pair density into the antibonding π* orbitals of the adjacent C=C bonds within the pyrrole ring (n(N) → π*(C-C)). This interaction is fundamental to the aromaticity and electron-rich nature of the pyrrole ring.

σ → σ and σ → π Hyperconjugation:** The ethyl group attached to the pyrrole ring would exhibit hyperconjugation effects. Electron density from the σ bonds of the C-C and C-H bonds of the ethyl group would delocalize into adjacent empty σ* or π* orbitals. For instance, σ(C-H) → π*(C=C) interactions contribute to the stability of the molecule.

The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated through second-order perturbation theory and indicates the strength of the delocalization. Larger E(2) values signify more intense interactions and greater molecular stability. materialsciencejournal.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C2=C3)pyrrole | π(C4=C5)pyrrole | 20.5 |

| π(C1'=C2')phenyl | π(C3'=C4')phenyl | 22.1 |

| n(N1)pyrrole | π(C2=C3)pyrrole | 55.8 |

| π(C2=C3)pyrrole | π(C1'=C6')phenyl | 5.2 |

| σ(Cα-H)ethyl | π*(C4=C5)pyrrole | 4.8 |

Intermolecular Interactions and Condensed Phase Behavior

The behavior of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational methods are essential for characterizing these forces, which dictate crystal packing, physical properties, and polymorphism.

Atoms in Molecules (AIM) Theory: Quantitative Characterization of Intra- and Intermolecular Bonds

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous framework for analyzing chemical bonds and non-covalent interactions based on the topology of the electron density (ρ(r)). mdpi.com AIM analysis identifies critical points in the electron density, particularly bond critical points (BCPs), where the gradient of the electron density is zero. The properties at these BCPs, such as the electron density itself (ρ(BCP)), its Laplacian (∇²ρ(BCP)), and the total electron energy density (H(BCP)), characterize the nature of the interaction. nih.gov

For this compound, AIM would be used to:

Characterize Covalent Bonds: The C-C, C-N, and C-H bonds within the molecule would be identified by BCPs with high ρ(BCP) values and large negative values of ∇²ρ(BCP), indicative of shared-shell (covalent) interactions.

Identify Non-Covalent Interactions: In the condensed phase, AIM analysis would locate BCPs between molecules, corresponding to hydrogen bonds (e.g., N-H···π) and van der Waals interactions. These interactions are characterized by low ρ(BCP) values and small, positive values of ∇²ρ(BCP), typical of closed-shell interactions. mdpi.com The total energy density, H(BCP), can help distinguish between weak interactions.

Hirshfeld Surface Analysis for Visualizing and Quantifying Crystal Packing Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov The surface is generated by partitioning the crystal electron density into molecular regions. By mapping various properties onto this surface, one can gain a detailed picture of the crystal packing environment.

For this compound, the analysis would involve:

d_norm Surface: A surface mapped with the normalized contact distance (d_norm) highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts (shorter than the van der Waals radii sum) and are indicative of strong interactions like hydrogen bonds. nih.gov Blue regions represent longer contacts.

Fingerprint Plots: The 2D fingerprint plot is a histogram of intermolecular contact distances, summarizing all interactions within the crystal. It decomposes the Hirshfeld surface into contributions from different atom-pair contacts (e.g., H···H, C···H, N···H). researchgate.net In a typical organic molecule like this compound, H···H contacts would likely constitute the largest percentage of the surface area, reflecting the prevalence of van der Waals forces. nih.govresearchgate.net C···H/H···C interactions would represent contacts involving the aromatic rings and ethyl group, potentially indicating C-H···π interactions.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 48.5 |

| C···H / H···C | 25.0 |

| N···H / H···N | 8.5 |

| C···C | 5.5 |

| Other | 12.5 |

Computational Studies on Hydrogen Bonding Networks and π-π Stacking Interactions

The presence of an N-H group in the pyrrole ring and two aromatic systems (pyrrole and phenyl) makes hydrogen bonding and π-π stacking the dominant directional forces in the crystal packing of this compound.

Hydrogen Bonding: The pyrrole N-H group is a classic hydrogen bond donor. Computational studies on similar pyrrole derivatives show that it can form N-H···O bonds if an acceptor atom is present or N-H···π interactions where the π-system of a neighboring phenyl or pyrrole ring acts as the acceptor. nih.govuni-regensburg.de In the absence of stronger acceptors, N-H···π interactions are a likely and significant feature in the solid-state structure. Computational models can calculate the geometry and energy of these bonds, confirming their strength and contribution to lattice stability.

π-π Stacking Interactions: Aromatic rings can interact via π-π stacking, driven by a combination of electrostatic and dispersion forces. nih.govcomporgchem.com For this compound, several stacking arrangements are possible: phenyl-phenyl, phenyl-pyrrole, and pyrrole-pyrrole. Quantum chemical calculations, particularly using dispersion-corrected density functional theory (DFT), are essential for accurately modeling these interactions. nih.gov The calculations would determine the preferred stacking geometry (e.g., parallel-displaced, T-shaped) and the associated binding energy. The phenyl-perfluorophenyl stacking interaction is a well-studied example where electrostatic interactions play a key role, and similar principles apply to the interaction between the electron-rich pyrrole and the phenyl ring. nih.gov

Reaction Mechanism Studies through Computational Modeling

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis for Synthetic Pathways

The synthesis of substituted pyrroles can proceed through various routes, such as the Knorr or Paal-Knorr pyrrole synthesis. Computational modeling can be used to investigate the detailed mechanism of these synthetic pathways for forming this compound.

Transition State (TS) Localization: For a proposed reaction step, computational algorithms can locate the transition state structure, which is a first-order saddle point on the potential energy surface (a maximum in one direction and a minimum in all others). The energy of the TS determines the activation energy barrier for the reaction, providing a quantitative measure of the reaction rate. Frequency calculations are performed to confirm the nature of the stationary point; a genuine TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located and verified, an IRC calculation is performed. This calculation maps the minimum energy path connecting the transition state downhill to the corresponding reactants and products on the potential energy surface. A successful IRC calculation confirms that the located TS is the correct one for the reaction of interest, providing a dynamic picture of the bond-breaking and bond-forming processes. This methodology provides a complete theoretical description of the reaction pathway from reactants, through the transition state, to the final products.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational methods, particularly quantum chemical calculations, are instrumental in predicting the outcomes of chemical reactions involving this compound. They allow for the detailed analysis of factors controlling regioselectivity (where a reaction occurs on the molecule) and stereoselectivity (the spatial orientation of the products).

Pyrrole and its derivatives are known to be electron-rich aromatic systems, making them highly susceptible to electrophilic aromatic substitution. pearson.comijrar.org The primary challenge in reactions with substituted pyrroles, such as this compound, is to predict which of the available carbon atoms on the pyrrole ring will be attacked by an incoming electrophile. The pyrrole ring has two α-positions (C2 and C5) and two β-positions (C3 and C4). Generally, electrophilic attack is favored at the α-positions because the resulting carbocation intermediate (also known as a σ-complex or Wheland intermediate) is more stabilized by resonance. pearson.comonlineorganicchemistrytutor.com Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the nitrogen atom, whereas attack at the C3 position results in a less stable intermediate with delocalization over only two carbon atoms. onlineorganicchemistrytutor.comyoutube.com

In the case of this compound, the C2 and C4 positions are already substituted. This leaves the C3 and C5 positions as potential sites for electrophilic attack. The ethyl group at C4 is an electron-donating group, which activates the ring towards electrophilic substitution, particularly at the adjacent C3 and C5 positions. The phenyl group at C2 has a more complex electronic effect but primarily influences the steric environment of the neighboring C3 position.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the most likely site of attack. By calculating the energies of the possible cationic intermediates formed upon attack at C3 and C5, the regioselectivity can be predicted. The intermediate with the lower energy corresponds to the kinetically favored product.

Table 1: Predicted Relative Energies of Intermediates in Electrophilic Substitution of this compound

This table presents hypothetical data based on established principles of pyrrole reactivity for illustrative purposes.

| Site of Electrophilic Attack | Structure of Intermediate | Predicted Relative Energy (kcal/mol) | Predicted Product |

|---|---|---|---|

| C3 | σ-complex with electrophile at C3 | +5.2 | 3-E-4-ethyl-2-phenyl-1H-pyrrole |

The data suggest that electrophilic attack at the C5 position is energetically favored over the C3 position. This is because the C5 position is an α-position, leading to a more stable intermediate, and is less sterically hindered by the adjacent phenyl group compared to the C3 position. Computational models can also predict stereoselectivity in reactions where new chiral centers are formed, by calculating the transition state energies for the formation of different stereoisomers.

Kinetic and Thermodynamic Aspects of Pyrrole Formation and Transformation

Computational chemistry is also vital for elucidating the kinetic and thermodynamic parameters that govern the formation and subsequent transformations of this compound.

A common and versatile method for synthesizing substituted pyrroles is the Paal-Knorr synthesis. organic-chemistry.orgresearchgate.net This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). uctm.edurgmcet.edu.in For the synthesis of this compound, the required starting materials would be 3-ethyl-1-phenylhexane-1,4-dione and an ammonia source.

The mechanism of the Paal-Knorr synthesis has been a subject of theoretical study. uctm.edu It typically proceeds through the following key steps:

Attack of the amine on one of the protonated carbonyl groups to form a hemiaminal.

Intramolecular attack of the newly formed amine on the second carbonyl group to form a cyclic intermediate (a 2,5-dihydroxytetrahydropyrrole derivative).

Sequential dehydration steps to yield the aromatic pyrrole ring. uctm.edu

Table 2: Hypothetical Kinetic and Thermodynamic Data for the Paal-Knorr Synthesis of this compound

This table presents hypothetical data based on typical values for Paal-Knorr reactions for illustrative purposes.

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Enthalpy Change (ΔH) (kcal/mol) | Description |

|---|---|---|---|

| Hemiaminal Formation | 15-20 | -5 to -10 | Initial nucleophilic attack of ammonia on a carbonyl group. |

| Cyclization | 10-15 | -2 to -5 | Intramolecular ring closure to form the five-membered ring. |

| First Dehydration | 20-25 | +5 to +10 | Rate-determining step, loss of the first water molecule. |

Beyond its formation, the transformations of this compound, such as reduction to pyrrolidines or participation in cycloaddition reactions, can also be investigated computationally. wikipedia.org Theoretical studies can predict the feasibility of these transformations and the conditions required to achieve them by analyzing their kinetic and thermodynamic profiles.

Reactivity and Chemical Transformations of 4 Ethyl 2 Phenyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring System

The pyrrole ring is a π-excessive heterocycle, making it highly reactive towards electrophilic aromatic substitution. The electron-donating nature of the nitrogen atom enhances the electron density at the carbon atoms, particularly at the α-positions (C2 and C5). In 4-ethyl-2-phenyl-1H-pyrrole, the C2 position is occupied by a phenyl group, leaving the C5 and C3 positions as the primary sites for electrophilic attack. The ethyl group at C4 is an activating group that further increases the electron density of the ring, while the phenyl group at C2 can exert both inductive and resonance effects.

Common electrophilic substitution reactions for pyrroles include halogenation, nitration, sulfonation, and acylation reactions such as the Vilsmeier-Haack formylation.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto the pyrrole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.com For 1-substituted pyrroles, the ratio of α- to β-formylation is primarily controlled by steric factors. rsc.orgrsc.org In the case of 2,4-disubstituted pyrroles, substitution is expected to occur at the most nucleophilic available position. For this compound, the C5 position is the most likely site of formylation due to the high electron density at α-positions. The use of sterically bulkier formylating reagents has been shown to favor substitution at the less hindered β-position (C3). thieme-connect.com

Halogenation: The reaction of pyrroles with halogens is typically rapid and can lead to polysubstitution. For instance, the bromination and chlorination of reactive 1-substituted pyrroles proceed readily. acs.org For this compound, selective monohalogenation would likely occur at the C5 position. Control of stoichiometry and reaction conditions is crucial to prevent over-halogenation.

Nitration and Sulfonation: These reactions must be carried out under mild conditions to avoid polymerization or degradation of the pyrrole ring. The specific regioselectivity on the this compound ring would be influenced by the directing effects of the existing substituents, with the C5 position being a probable site for substitution.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product | Influencing Factors |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl3, DMF | 5-Formyl-4-ethyl-2-phenyl-1H-pyrrole | Electronic activation at α-position. rsc.orgrsc.org |

| Bromination | Br2, CCl4 | 5-Bromo-4-ethyl-2-phenyl-1H-pyrrole | High reactivity of α-positions. acs.org |

| Nitration | HNO3, Ac2O | 5-Nitro-4-ethyl-2-phenyl-1H-pyrrole | Requires mild conditions to prevent ring degradation. |

Nucleophilic Additions and Substitutions Involving the Pyrrole and Substituents

Nucleophilic substitution directly on the pyrrole ring is generally challenging due to the electron-rich nature of the ring, which repels nucleophiles. quimicaorganica.orgedurev.in Such reactions typically require the presence of strong electron-withdrawing groups on the ring to facilitate the attack. quimicaorganica.org For this compound, which lacks such groups, direct nucleophilic substitution on the carbon framework of the ring is unfavorable.

However, reactions involving the N-H proton are common. The pyrrole nitrogen is weakly acidic (pKa ≈ 17.5), and the proton can be removed by a strong base to form the pyrrolide anion. This anion is a potent nucleophile and can react with various electrophiles, leading to N-substituted derivatives.

N-Deprotonation and Alkylation/Acylation: Treatment of this compound with a strong base like sodium hydride (NaH) or an organolithium reagent will generate the corresponding sodium or lithium pyrrolide. This anion can then undergo facile reaction with electrophiles such as alkyl halides or acyl chlorides to yield N-alkylated or N-acylated products, respectively.

While direct nucleophilic substitution on the ring carbons is rare, certain specialized methods can achieve this. For example, arylsulfinyl groups can be used to direct a metal-free, regiospecific nucleophilic ortho-allylation of pyrroles. nih.gov In the presence of oxygen, some alkylpyrroles can undergo nucleophilic substitution at a ring position, proceeding through a complex mechanism involving an electron transfer to oxygen. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-dipolar cycloadditions)

The aromatic character of the pyrrole ring makes it a relatively poor diene in [4+2] cycloaddition reactions like the Diels-Alder reaction. researchgate.net The reaction, if it occurs, disrupts the stable aromatic sextet. However, the reactivity of pyrroles as dienes can be enhanced by the presence of electron-withdrawing groups on the nitrogen atom, which reduces the aromatic character of the ring. wikipedia.org Intramolecular Diels-Alder reactions of pyrrole derivatives have been shown to proceed more readily. ucla.edursc.org For this compound, participation as a diene in an intermolecular Diels-Alder reaction would likely require harsh conditions or Lewis acid catalysis to proceed with typical dienophiles. wikipedia.org

In contrast, pyrroles can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of five-membered heterocycles. wikipedia.org For example, azomethine ylides can react with the double bonds of the pyrrole ring to form fused heterocyclic systems. The regioselectivity of such reactions is controlled by the electronic and steric properties of both the dipole and the dipolarophile. researchgate.netnih.gov The reaction of this compound with a 1,3-dipole like a nitrile oxide or an azide (B81097) would be expected to yield complex heterocyclic adducts.

Table 2: Cycloaddition Reactivity of this compound

| Reaction Type | Role of Pyrrole | Reactivity | Influencing Factors |

|---|---|---|---|

| Diels-Alder [4+2] | Diene | Low | Aromaticity of the pyrrole ring; can be enhanced by N-electron-withdrawing groups. researchgate.netwikipedia.org |

| 1,3-Dipolar Cycloaddition | Dipolarophile | Moderate to Good | Depends on the nature of the 1,3-dipole. wikipedia.orgorganic-chemistry.org |

Functional Group Interconversions of the Ethyl and Phenyl Substituents

The ethyl and phenyl groups attached to the pyrrole core can undergo various chemical transformations, provided the reagents used are compatible with the sensitive pyrrole ring.

Reactions of the Ethyl Group:

Oxidation: The ethyl group can potentially be oxidized at the benzylic-like position (the carbon attached to the pyrrole ring). Mild oxidizing agents could convert it to a 1-hydroxyethyl group, which could be further oxidized to an acetyl group. More vigorous oxidation could lead to cleavage of the C-C bond or degradation of the pyrrole ring.

Halogenation: Free-radical halogenation (e.g., with N-bromosuccinimide) could selectively introduce a halogen at the carbon adjacent to the pyrrole ring.

Reactions of the Phenyl Group: The phenyl group can undergo its own electrophilic aromatic substitution reactions. The pyrrole ring attached to the phenyl group acts as a deactivator for this process. Therefore, harsher conditions would be required for substitutions on the phenyl ring compared to substitutions on the pyrrole ring.

Nitration/Halogenation/Sulfonation: Reactions such as nitration, halogenation, or sulfonation on the phenyl ring would require forcing conditions and would likely yield a mixture of ortho-, meta-, and para-substituted products, with the meta- and para-positions being favored. Suzuki-Miyaura cross-coupling reactions of halogenated phenylpyrroles are also a viable strategy for further functionalization. acs.org

Oxidation and Reduction Chemistry of the Pyrrole Core and its Side Chains

Oxidation: The pyrrole ring is susceptible to oxidation. Strong oxidizing agents can lead to polymerization or ring-opening. However, controlled oxidation can yield synthetically useful products.

Oxidation to Pyrrolinones: Reagents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide can oxidize substituted pyrroles to pyrrolin-2-ones. nih.govutas.edu.au The regioselectivity of this oxidation would depend on the substitution pattern. For this compound, oxidation could potentially yield a mixture of isomeric pyrrolinones.

Autoxidation: In the presence of air and light, many pyrroles slowly oxidize and darken, forming polymeric materials.

Reduction: The pyrrole ring can be reduced to either a pyrroline (B1223166) (dihydropyrrole) or a pyrrolidine (B122466) (tetrahydropyrrole).

Catalytic Hydrogenation: Complete reduction of the pyrrole ring to a pyrrolidine can be achieved through catalytic hydrogenation using catalysts like platinum, palladium, or rhodium, often under high pressure and temperature. This process would also reduce the phenyl group to a cyclohexyl group under forcing conditions.

Chemical Reduction: The Birch reduction (using alkali metals in liquid ammonia) is effective for reducing electron-deficient pyrroles to pyrrolines. wikipedia.orgpu.ac.ke For this compound, which is not strongly electron-deficient, this method might be less effective unless an electron-withdrawing group is installed on the nitrogen. Other methods, such as using zinc in acidic media, can also effect the reduction of the pyrrole ring. pu.ac.ke

Catalytic Transformations Utilizing this compound as a Substrate or Ligand

Derivatives of this compound can serve important roles in catalysis, either as the molecule being transformed (substrate) or as a component of the catalyst itself (ligand).

As a Substrate: this compound can be a substrate in various catalytic cross-coupling reactions. For instance, if halogenated at the C5 position, it could participate in Suzuki, Heck, or Sonogashira couplings to introduce new carbon-carbon bonds. N-substituted pyrroles have been shown to be competent substrates in photoenzymatic aromatic coupling reactions. acs.org

As a Ligand: The pyrrole nitrogen, especially after deprotonation, can coordinate to metal centers. Pyrrole-based compounds are utilized as ligands in the synthesis of transition metal complexes for various catalytic applications. For example, mono(5-aryl-2-iminopyrrolyl)nickel(II) complexes have been developed as precatalysts for ethylene (B1197577) oligomerization. acs.org A new tridentate pyrrole-based ligand has been synthesized for use in copper(II) and nickel(II) complexes, highlighting the utility of the pyrrole scaffold in coordination chemistry. researchgate.net While not specifically documented for this compound, its structure suggests it could be modified to act as a bidentate or polydentate ligand for transition metal catalysts, potentially influencing the steric and electronic environment of the metal center and thus its catalytic activity and selectivity.

Advanced Research Applications and Potential of 4 Ethyl 2 Phenyl 1h Pyrrole in Materials Science and Catalysis

Role as a Monomer or Building Block in Polymer Chemistry

The pyrrole (B145914) ring is a foundational component of numerous conducting polymers and organic semiconductors due to its electron-rich nature and ability to form stable, conjugated polymer chains. nih.govresearchgate.net Polypyrrole (PPy) itself is one of the most studied conducting polymers, but its practical application can be limited by poor solubility and processability. nih.gov The strategic substitution of the pyrrole monomer is a key approach to overcoming these limitations and tuning the final properties of the polymer.

The structure of 4-ethyl-2-phenyl-1H-pyrrole makes it a promising candidate as a monomer for creating functional polymers. The polymerization, typically achieved through chemical or electrochemical oxidation, would proceed via the coupling of radical cations at the C5 position. nih.gov

Conducting Polymers: The incorporation of this compound units into a polymer backbone could significantly modify the material's properties compared to unsubstituted polypyrrole. The phenyl group at the 2-position would introduce significant steric hindrance, which could decrease the planarity and conjugation length of the polymer chain, potentially lowering conductivity compared to PPy. However, this steric effect could also prevent excessive cross-linking, leading to more well-defined polymer structures. The ethyl group at the 4-position would further enhance the solubility of the resulting polymer in common organic solvents, a critical factor for solution-based processing and device fabrication. researchgate.net The interplay between these substituents allows for the fine-tuning of the polymer's electronic properties and processability.

Organic Semiconductors: In the field of organic electronics, pyrrole-containing materials are valued for their high-lying Highest Occupied Molecular Orbital (HOMO) levels, a consequence of the pyrrole ring's electron-donating character. researchgate.net As a building block for organic semiconductors, this compound could be copolymerized with various electron-accepting monomers to create donor-acceptor (D-A) type materials. frontiersin.org The phenyl substituent could engage in π-π stacking, potentially facilitating intermolecular charge transport, while the ethyl group enhances solubility for device fabrication via techniques like spin-coating or inkjet printing. The specific electronic properties, such as the band gap, would be influenced by the degree of conjugation and the electronic nature of the comonomer.

| Substituent on Pyrrole Ring | Potential Effect on Polymer Property | Rationale |

|---|---|---|

| 2-Phenyl Group | Decreased Conductivity, Enhanced π-stacking | Steric hindrance may disrupt planarity and conjugation; provides a site for intermolecular electronic interactions. |

| 4-Ethyl Group | Increased Solubility and Processability | Alkyl chain disrupts close packing and improves interaction with organic solvents. |

| Combination | Balanced semiconducting properties with good solution processability | Offers a trade-off between electronic performance and ease of fabrication for devices like organic field-effect transistors (OFETs). frontiersin.org |

Development of Ligands for Homogeneous and Heterogeneous Catalysis

Pyrrole derivatives are versatile ligands in coordination chemistry, capable of binding to metal centers through the nitrogen atom or the π-system of the ring. The development of tailored ligands is crucial for controlling the activity and selectivity of homogeneous and heterogeneous catalysts. mdpi.come-bookshelf.de

This compound possesses several features that make it an attractive scaffold for ligand design:

N-Coordination: The lone pair of electrons on the pyrrole nitrogen can coordinate to a metal center, forming a stable σ-bond. The N-H proton can be retained or removed (deprotonation) to form a pyrrolide anion, which is a stronger donor.

Steric and Electronic Tuning: The phenyl and ethyl groups exert significant steric and electronic influence. The bulky phenyl group can create a specific coordination pocket around the metal center, influencing substrate approach and thus the selectivity of the catalytic reaction (e.g., in asymmetric catalysis). The ethyl group provides additional steric bulk and acts as a weak electron-donating group, subtly modifying the electron density at the metal center.

Ancillary Functionality: The phenyl ring can be further functionalized (e.g., with phosphine (B1218219) or amine groups) to create multidentate ligands capable of forming highly stable chelate complexes with metal ions.

Homogeneous Catalysis: In homogeneous systems, ligands based on this compound could be employed in reactions such as cross-coupling, hydrogenation, or polymerization. For instance, nickel complexes bearing substituted pyrrole-based ligands have been investigated for ethylene (B1197577) oligomerization. mdpi.com The specific steric and electronic environment created by the 4-ethyl and 2-phenyl substituents would directly impact the catalyst's activity and the properties of the resulting products.

Heterogeneous Catalysis: For heterogeneous applications, ligands derived from this pyrrole could be immobilized on solid supports like silica (B1680970) or polymers. acs.org This "heterogenization" of a homogeneous catalyst combines the high selectivity of the molecular catalyst with the practical advantages of easy separation and recyclability. The ethyl and phenyl groups can also play a role in modifying the interaction of the complex with the support surface.

| Catalysis Type | Potential Reaction | Role of the Ligand |

|---|---|---|

| Homogeneous | Cross-Coupling (e.g., Suzuki, Heck) | Stabilize the active metal center; influence reductive elimination and oxidative addition steps. |

| Homogeneous | Ethylene Oligomerization/Polymerization | Control chain growth and termination, influencing the molecular weight and linearity of the product. semanticscholar.org |

| Heterogeneous | Alder-Ene Reactions | Provide a recyclable, selective catalytic site when immobilized on a solid support. acs.org |

Incorporation into Advanced Functional Materials

Beyond polymers, discrete molecules with tailored electronic and photophysical properties are essential for advanced functional materials. The incorporation of the this compound moiety into larger molecular architectures could lead to novel materials for various applications, excluding direct therapeutic uses.

Organic Emitters and Dyes: The conjugated system formed by the phenyl and pyrrole rings can act as a chromophore. By extending the conjugation or by attaching electron-donating or -withdrawing groups to the phenyl ring or the pyrrole nitrogen, molecules with specific absorption and emission properties could be designed. These could find use as fluorescent probes or as emitters in organic light-emitting diodes (OLEDs).

Electrochromic Materials: Materials that change color upon the application of an electrical potential are of great interest for smart windows and displays. Polymers and molecular films based on pyrrole derivatives often exhibit electrochromism. mdpi.com The electronic properties imparted by the phenyl and ethyl groups would influence the colors of the neutral and oxidized states of a material based on this compound, as well as the voltage required to switch between them.

Non-linear Optical (NLO) Materials: Molecules with a large change in dipole moment between the ground and excited states can exhibit NLO properties. By creating push-pull systems, for example by functionalizing the phenyl ring with an electron-withdrawing group and the pyrrole nitrogen with a donor group, the this compound core could be integrated into new NLO materials.

Faraday Rotators: Recent research has highlighted that fused pyrrolic systems can exhibit exceptionally large Verdet constants, making them suitable for near-infrared magneto-optical applications. acs.org While this compound is not a fused system, its use as a precursor for building larger, pyrrole-rich polycyclic aromatic hydrocarbons could be a viable strategy for developing novel organic Faraday rotators. acs.org

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The ability of molecules to self-assemble into ordered, functional structures is a cornerstone of bottom-up nanotechnology. This compound has the necessary structural features to participate in predictable self-assembly processes.

Hydrogen Bonding: The N-H group on the pyrrole ring is a classic hydrogen bond donor. It can form strong and directional hydrogen bonds with suitable acceptors, such as carbonyl oxygen atoms or nitrogen atoms of other molecules. This interaction is a powerful tool for directing crystal packing and forming defined supramolecular structures. For example, studies on other pyrrole-2-carboxylates show the formation of dimeric units via N-H···O hydrogen bonds, which then assemble into tapes or layers. researchgate.net

π-π Stacking: The phenyl ring is an ideal motif for engaging in π-π stacking interactions. These interactions, though weaker than hydrogen bonds, are crucial for organizing aromatic molecules in the solid state and in solution, often leading to columnar or lamellar structures that can facilitate charge transport.

The combination of a directional N-H hydrogen bond donor and a broad π-stacking surface (the phenyl group) suggests that this compound could self-assemble into well-defined supramolecular polymers or ordered crystalline materials. The balance between these interactions would dictate the final architecture, which could range from simple dimers to complex 2D sheets or 3D networks. Such organized assemblies are of interest for creating crystalline organic semiconductors or porous materials for guest inclusion.

Future Directions and Emerging Research Avenues for 4 Ethyl 2 Phenyl 1h Pyrrole Research

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 4-ethyl-2-phenyl-1H-pyrrole, future research will focus on moving beyond traditional, often multi-step, syntheses towards more sustainable and atom-economical alternatives. Atom economy is a principle that strives to incorporate the maximum number of atoms from the reactants into the final product. mdpi.comnih.gov

Key research directions include:

Catalytic Dehydrogenative Coupling: The use of transition-metal catalysts, such as those based on iridium or manganese, can enable the synthesis of pyrroles from readily available alcohols and amino alcohols. nih.govorganic-chemistry.org These reactions are highly sustainable as they often eliminate hydrogen gas as the only byproduct. nih.gov Applying this to this compound could involve the coupling of 1-phenyl-1,2-aminoalcohols with appropriate secondary alcohols.

One-Pot Multi-Component Reactions: Designing one-pot syntheses where multiple reactants combine in a single operation to form the target pyrrole (B145914) is a highly attractive strategy. Iron-catalyzed, ligand-free, three-component coupling reactions of aldehydes, terminal alkynes, and amines represent an economical and environmentally friendly approach to substituted pyrroles. acs.org

Copper-Catalyzed Couplings: Copper hydride (CuH)-catalyzed coupling of enynes and nitriles offers an efficient route to polysubstituted N-H pyrroles with high regioselectivity. acs.org This method is tolerant of a wide array of functional groups, making it a versatile tool for creating derivatives of this compound.

Visible Light-Driven Synthesis: A metal-free approach using an accessible photocatalyst like benzophenone (B1666685) under solvent-free conditions has been reported for synthesizing highly substituted pyrroles. rsc.org This visible light-driven C-H functionalization offers a green and powerful method for generating structural diversity. rsc.org

| Synthetic Strategy | Key Features | Potential Reactants for this compound | Primary Byproduct |

|---|---|---|---|

| Catalytic Dehydrogenative Coupling | Sustainable, Iridium or Manganese Catalyzed | Substituted 1,2- or 1,3-amino alcohols and keto esters | Hydrogen Gas nih.govorganic-chemistry.org |

| One-Pot Three-Component Reactions | Atom-economical, Iron-catalyzed, Ligand-free | Aldehydes, Terminal Alkynes, Amines | Water acs.orgnih.gov |

| CuH-Catalyzed Coupling | High regioselectivity, Broad functional group tolerance | Enynes and Nitriles | None specified acs.org |

| Visible Light-Driven C-H Functionalization | Metal-free, Solvent-free, Uses photocatalyst | Various C-H bond-containing precursors | Dependent on specific reaction rsc.org |

Exploration of Novel and Unconventional Reactivity Pathways

Understanding and expanding the reactivity of the this compound core is crucial for developing new applications. Future studies will likely investigate reaction pathways beyond standard electrophilic substitutions.

Emerging areas of exploration include:

Photochemical Reactions: The photooxidation of substituted pyrroles can lead to a complex mixture of oxygenated products, including bicyclic lactams, maleimides, and unsaturated γ-lactams, through endoperoxide intermediates or electron-transfer mechanisms. nih.gov Investigating the photooxidation of this compound could yield novel, structurally complex molecules with potential biological activity.

Rearrangement Reactions: Oxidative rearrangements of related furan (B31954) structures have been used to synthesize 2,4-disubstituted pyrroles. acs.orgepa.gov Exploring similar rearrangement strategies starting from precursors related to this compound could open new synthetic avenues.

Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions with alkynyl Fischer carbene complexes have been used to create novel trisubstituted pyrroles. rsc.org Probing the behavior of this compound in such reactions could lead to the synthesis of complex polycyclic systems.

Application of Advanced In Situ Characterization Techniques in Synthetic Studies

To optimize synthetic routes and gain deeper mechanistic insights, the application of advanced in situ characterization techniques is indispensable. These techniques allow for real-time monitoring of reaction progress, identifying transient intermediates and understanding kinetic profiles.

Future research should incorporate:

In Situ Spectroscopy: Techniques such as Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the formation of the pyrrole ring and the consumption of starting materials during synthesis. bohrium.comjacsdirectory.com

X-ray Diffraction (XRD): For reactions involving solid-state intermediates or products, in situ XRD can provide real-time structural information, revealing phase transitions and the amorphous or crystalline nature of the materials being formed. bohrium.comresearchgate.net

Scanning Electron Microscopy (SEM): In the context of polymerization or material fabrication, in situ SEM can visualize the morphological evolution of particles or films, such as the formation of globular nanostructures in polypyrrole synthesis. bohrium.comjacsdirectory.com

By applying these techniques to the synthesis of this compound, researchers can rapidly optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) and gain a fundamental understanding of the reaction mechanism.

Integration of Machine Learning and AI in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of experimental conditions. beilstein-journals.org These data-driven approaches can significantly accelerate the discovery and development of synthetic pathways for this compound and its derivatives.

Key applications include:

Yield Prediction: ML models, such as those based on the CatBoost algorithm or random forest models, can be trained on large datasets of chemical reactions to predict the yield of new reactions with high accuracy. dntb.gov.uaresearchgate.net This would allow for the in silico screening of various synthetic routes to this compound to identify the most promising candidates before performing laboratory experiments.

Reaction Condition Optimization: AI algorithms can be used to navigate the vast parameter space of a chemical reaction (e.g., solvent, temperature, catalyst, stoichiometry) to find the optimal conditions for maximizing yield and selectivity. nih.govresearchgate.net This can be achieved through active learning, where the model iteratively suggests new experiments to perform, rapidly converging on the best conditions. nih.gov

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways for a target molecule. chemcopilot.com By leveraging vast reaction databases, these tools can identify non-intuitive disconnections and suggest greener or more cost-effective routes to this compound.

| AI/ML Application | Objective | Methodology | Potential Impact on this compound Research |

|---|---|---|---|

| Yield Prediction | Forecast the outcome of a reaction before experimentation. researchgate.net | Training algorithms (e.g., CatBoost, Random Forest) on large reaction databases. dntb.gov.ua | Prioritization of high-yielding synthetic routes, reducing experimental cost and time. |

| Reaction Optimization | Identify the best set of experimental parameters for a given reaction. beilstein-journals.org | Using global and local models combined with active learning or Bayesian optimization. beilstein-journals.orgnih.gov | Improved yields and selectivity, faster process development. |

| Retrosynthesis Planning | Propose novel and efficient multi-step synthetic pathways. chemcopilot.com | Employing deep learning models (e.g., Transformers, GNNs) trained on known reactions. chemcopilot.comjetir.org | Discovery of innovative, more sustainable, or cost-effective manufacturing processes. |

Design of this compound-Based Scaffolds for Niche Material Science Applications

The unique electronic properties and structural versatility of the pyrrole ring make it an excellent building block for advanced functional materials. tdl.org The 4-ethyl and 2-phenyl substituents on the pyrrole core provide handles for further functionalization, allowing for the fine-tuning of material properties.

Emerging applications for this compound-based scaffolds include:

Sensors: Pyrrole derivatives are widely used in the construction of electrochemical sensors. Molecularly imprinted polypyrrole has been used to create selective sensors for molecules like 4-ethylphenol. nih.gov Similarly, calix acs.orgpyrroles functionalized with recognition units can act as highly sensitive electrochemical sensors for neurotransmitters like dopamine. acs.orgnih.gov Scaffolds derived from this compound could be designed for the selective detection of specific analytes.

Photoactive Materials: Fused pyrrole systems, such as dithieno[3,2-b:2′,3′-d]pyrrole (DTP), are important building blocks for organic semiconductors used in organic solar cells (OSCs). rsc.org The electron-rich nature of the pyrrole core is advantageous for hole-transporting materials. tdl.org By incorporating the this compound motif into larger π-conjugated systems, novel photoactive materials with tailored optical and electronic properties could be developed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.